molecular formula C24H40N2O2 B4028441 N,N,N',N'-tetra(butan-2-yl)benzene-1,2-dicarboxamide

N,N,N',N'-tetra(butan-2-yl)benzene-1,2-dicarboxamide

Cat. No.: B4028441
M. Wt: 388.6 g/mol
InChI Key: NKNQWASGLFAYAL-UHFFFAOYSA-N
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Description

N,N,N’,N’-tetra(butan-2-yl)benzene-1,2-dicarboxamide is an organic compound characterized by the presence of butan-2-yl groups attached to the nitrogen atoms of a benzene-1,2-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-tetra(butan-2-yl)benzene-1,2-dicarboxamide typically involves the reaction of benzene-1,2-dicarboxylic acid with butan-2-amine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common dehydrating agents used in this synthesis include thionyl chloride and phosphorus oxychloride.

Industrial Production Methods

On an industrial scale, the production of N,N,N’,N’-tetra(butan-2-yl)benzene-1,2-dicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-tetra(butan-2-yl)benzene-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The butan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N,N,N’,N’-tetra(butan-2-yl)benzene-1,2-dicarboxamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N,N,N’,N’-tetra(butan-2-yl)benzene-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-tetraethylbenzene-1,2-dicarboxamide
  • N,N,N’,N’-tetramethylbenzene-1,2-dicarboxamide
  • N,N,N’,N’-tetrapropylbenzene-1,2-dicarboxamide

Uniqueness

N,N,N’,N’-tetra(butan-2-yl)benzene-1,2-dicarboxamide is unique due to the presence of butan-2-yl groups, which impart specific steric and electronic properties to the molecule. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs with different alkyl substituents.

Properties

IUPAC Name

1-N,1-N,2-N,2-N-tetra(butan-2-yl)benzene-1,2-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O2/c1-9-17(5)25(18(6)10-2)23(27)21-15-13-14-16-22(21)24(28)26(19(7)11-3)20(8)12-4/h13-20H,9-12H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNQWASGLFAYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C1=CC=CC=C1C(=O)N(C(C)CC)C(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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